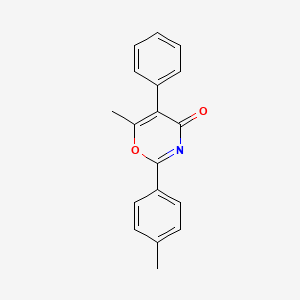
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a benzothiophene moiety fused with a thiadiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazine ring can yield thiadiazolidines.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Investigation as a building block for the synthesis of novel materials with specific electronic or photophysical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylthieno 3,2-bbenzothiophen-3-ylfulgide : Another heterocyclic compound with a similar core structure but different substituents .
1-Benzothiophen-3-ylacetic acid: Shares the benzothiophene moiety but differs in the functional groups attached.
Uniqueness
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the presence of both benzothiophene and thiadiazine rings, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
88038-47-5 |
|---|---|
Formule moléculaire |
C11H8N2OS2 |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C11H8N2OS2/c14-10-6-16-11(13-12-10)8-5-15-9-4-2-1-3-7(8)9/h1-5H,6H2,(H,12,14) |
Clé InChI |
WSSJLGCSZNRTHG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN=C(S1)C2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)


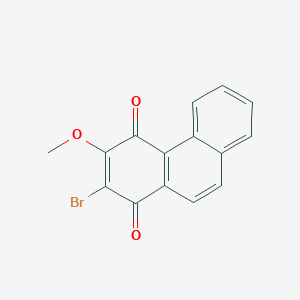
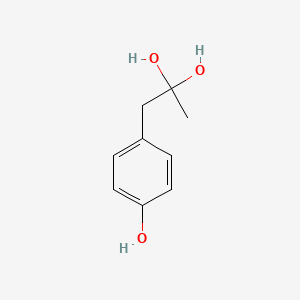

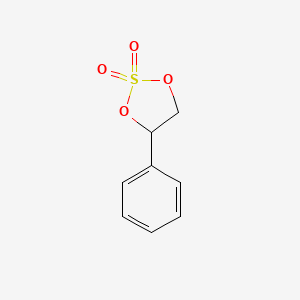


![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
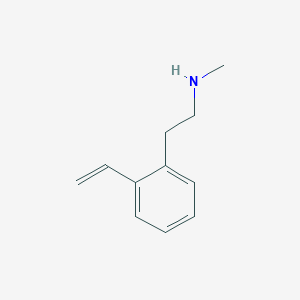
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
